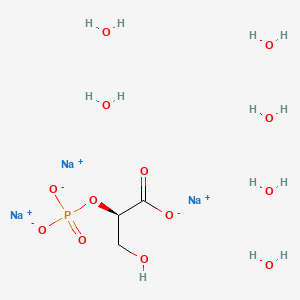
Benzoxazolium, 2-(3-(4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene)-1-propenyl)-3-(phenylmethyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide is a complex organic compound that belongs to the class of benzo[d]oxazolium salts This compound is characterized by its unique structure, which includes a benzo[d]oxazolium core, a thiazolylidene moiety, and benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]oxazolium core, followed by the introduction of the thiazolylidene moiety and benzyl groups. Commonly used reagents include bromine, benzyl bromide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It has shown potential as a biological probe for studying cellular processes and interactions.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, although further studies are needed to confirm its efficacy and safety.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium chloride
- 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium iodide
Uniqueness
Compared to similar compounds, 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide exhibits unique properties due to the presence of the bromide ion. This can influence its reactivity, solubility, and interaction with biological targets, making it distinct and potentially more suitable for certain applications.
Propiedades
Número CAS |
68921-79-9 |
|---|---|
Fórmula molecular |
C28H25BrN2OS |
Peso molecular |
517.5 g/mol |
Nombre IUPAC |
(2Z)-3-benzyl-2-[(E)-3-(3-benzyl-4-methyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;bromide |
InChI |
InChI=1S/C28H25N2OS.BrH/c1-22-21-32-28(29(22)19-23-11-4-2-5-12-23)18-10-17-27-30(20-24-13-6-3-7-14-24)25-15-8-9-16-26(25)31-27;/h2-18,21H,19-20H2,1H3;1H/q+1;/p-1 |
Clave InChI |
NLUPFFAEUIUXLD-UHFFFAOYSA-M |
SMILES isomérico |
CC1=CSC(=[N+]1CC2=CC=CC=C2)/C=C/C=C\3/N(C4=CC=CC=C4O3)CC5=CC=CC=C5.[Br-] |
SMILES canónico |
CC1=CSC(=[N+]1CC2=CC=CC=C2)C=CC=C3N(C4=CC=CC=C4O3)CC5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)

![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)

![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)



![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)

